Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate: is a chemical compound with the molecular formula C18H25N2NaO4 and a molecular weight of 356.39 g/mol . It is primarily used in research settings and is not intended for human use . This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a phenylpropanoate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This is achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Phenylpropanoic Acid: The protected piperazine is then coupled with phenylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylpropanoate moiety, potentially converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl protecting group.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine:
Drug Development: The compound is explored in the development of pharmaceuticals, particularly those targeting neurological pathways due to the presence of the piperazine ring.
Industry:
Wirkmechanismus
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is primarily related to its role as an intermediate in chemical reactions. It does not have a direct biological target or pathway but facilitates the synthesis of compounds that may interact with various molecular targets in biological systems .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate: This compound is similar but lacks the phenyl group, making it less complex and potentially less versatile.
2-(4-tert-Butoxycarbonyl)piperazin-1-yl]-3-butenoic acid: This compound has a butenoic acid moiety instead of phenylpropanoate, altering its reactivity and applications.
Uniqueness:
Structural Complexity: The presence of both the piperazine ring and the phenylpropanoate moiety makes Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate unique and versatile in organic synthesis.
Functional Groups: The tert-butoxycarbonyl protecting group allows for selective deprotection and further functionalization, providing flexibility in synthetic applications.
Biologische Aktivität
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. This article reviews its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H22F3N2NaO4 with a molecular weight of 410.36 g/mol. The structure includes a piperazine ring, which is often associated with various pharmacological activities.
Research indicates that this compound acts primarily through antagonism of the CCR2b receptor, which plays a significant role in inflammatory responses. By inhibiting this receptor, the compound may help modulate immune responses and reduce inflammation .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits notable anti-inflammatory properties. For instance, it has been shown to significantly reduce the production of pro-inflammatory cytokines in vitro. This effect is crucial for conditions characterized by excessive inflammation, such as rheumatoid arthritis and multiple sclerosis.
Case Studies
- Rheumatoid Arthritis Model : In a controlled study using a collagen-induced arthritis model in rats, administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues .
- Neuroinflammation : Another study focused on neuroinflammatory responses indicated that the compound could attenuate microglial activation in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .
Comparative Efficacy
To further understand its efficacy, a comparative analysis with other anti-inflammatory agents was conducted. The following table summarizes key findings:
Compound | Mechanism | Efficacy (in vitro) | Efficacy (in vivo) |
---|---|---|---|
Sodium 2-[4-(tert-butoxycarbonyl)... | CCR2b antagonist | High | Moderate |
Ibuprofen | COX inhibitor | Moderate | High |
Methotrexate | Antimetabolite | Low | High |
Safety Profile and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data, particularly regarding long-term use and potential side effects.
Eigenschaften
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.Na/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)15(16(21)22)13-14-7-5-4-6-8-14;/h4-8,15H,9-13H2,1-3H3,(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFNQZHXCWFPAF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CC2=CC=CC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.